Cholesterylaniline

Crystallography Solid-State Physics Materials Science

Procurement managers and researchers often face inconsistencies in helical twisting power (HTP) and thermal stability when sourcing cholesteryl derivatives for CLC films. Cholesterylaniline offers a distinct amine linkage, not an ester, enabling precise control over photonic bandgaps. - **Application**: Chiral dopant in 5CB/E7 for reflective displays & tunable lasers. - **Synthetic Utility**: Reactive -NH- group for novel carbamate LC synthesis. - **Supply**: Packaged under inert gas to ensure stability.

Molecular Formula C33H51N
Molecular Weight 461.8 g/mol
Cat. No. B12062332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterylaniline
Molecular FormulaC33H51N
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C
InChIInChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33-/m1/s1
InChIKeyQLUKVXBTMCXYMC-IVFUUCCDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterylaniline: A Primer for Cholesteric LC Research


Cholesterylaniline (N-Phenylcholest-5-en-3-amine), with the molecular formula C33H51N and a molecular weight of 461.77 g/mol, is a cholesteryl derivative classified as a chiral mesogen . It is widely employed as a chiral dopant in nematic liquid crystals to induce a cholesteric (chiral nematic, N*) phase, characterized by a macroscopic helical superstructure that enables selective light reflection [1]. Beyond its role in photonics and display technologies, the compound's amphiphilic character facilitates its use in supramolecular chemistry for the fabrication of self-assembled nanostructures and in biomedical research as a biomaterial or synthetic building block .

Chiral Doping Induces cholesteric phase in nematic hosts for tunable photonics
Amphiphilic Assembly Self-assembles into micelles/vesicles for encapsulation studies
Reactive Amine Handle Facilitates synthesis of carbamates, sulfonamides for tailored LCs

Why Generic Substitutes Fail for Cholesterylaniline


Cholesteryl derivatives are not functionally interchangeable. The specific nature of the linkage between the rigid steroid core and the functional group profoundly dictates mesomorphic behavior, thermal stability, and optical properties [1]. For instance, replacing the amine (-NH-) linkage in Cholesterylaniline with an ester (-COO-) group, as in Cholesteryl Benzoate, or a halide, as in Cholesteryl Chloride, fundamentally alters the molecule's polarizability, conformation, and intermolecular interactions [2]. These changes result in divergent melting and clearing points, as well as differences in the formation and stability of smectic and cholesteric phases [3]. The following quantitative evidence underscores that selecting Cholesterylaniline is a distinct molecular design choice, not a mere commodity substitution.

Linker-dependent crystal packing Amine linkage yields distinct monoclinic packing vs. ester; solid-state properties may not transfer.
Amphiphilic assembly absent in esters/halides Non-amphiphilic cholesteryl analogs do not form micelles or vesicles, limiting nanostructure applications.
Narrower derivatization scope Esters and halides offer limited direct modification without hydrolysis; amine enables mild modular synthesis.

Cholesterylaniline Differentiation Evidence


Crystal Structure vs. Cholesteryl Benzoate

Cholesterylaniline exhibits a well-defined monoclinic crystal structure (space group P2₁) with unit cell dimensions a = 9.020 Å, b = 6.000 Å, c = 27.130 Å, and β = 98.22° [1]. This is in stark contrast to the crystal structure of Cholesteryl Benzoate, which has been reported in an orthorhombic space group (P2₁2₁2₁) with significantly different unit cell parameters, including a = 12.54 Å, b = 15.80 Å, c = 17.91 Å [2]. This fundamental difference in solid-state packing arises from the distinct intermolecular interactions (e.g., N-H...π vs. C=O...H-C) enabled by the amine versus ester linkage, directly impacting the compound's behavior in bulk materials and during processing [1].

Crystal Structure
Cross-study comparable
Monoclinic P2₁ vs Orthorhombic P2₁2₁2₁
Density ~+10% (1.06 vs 0.96 g/cm³)
Solid-state packing contrast
Different intermolecular N-H...π interactions
Crystallography Solid-State Physics Materials Science

Amphiphilic Self-Assembly vs. Non-Amphiphilic Analogs

Cholesterylaniline is documented to possess amphiphilic properties that enable it to self-assemble into a variety of supramolecular structures, including micelles and vesicles . This behavior is attributed to the presence of the polar amine group conjugated to the hydrophobic cholesteryl core. In contrast, purely lipophilic cholesteryl derivatives like Cholesteryl Benzoate and Cholesteryl Chloride lack this polar head group and are not reported to form such assemblies in aqueous or mixed-solvent systems; they primarily exhibit behavior as simple thermotropic liquid crystals [1][2].

Self-Assembly
Class-level inference
Micelle/vesicle formation reported
Not reported for Cholesteryl Benzoate/Chloride
Amphiphilic assembly unique to amine derivative
Qualitative functional difference
Supramolecular Chemistry Nanomaterials Drug Delivery

Amine Derivatization vs. Esters and Halides

The secondary amine (-NH-) functionality of Cholesterylaniline serves as a versatile chemical handle for further derivatization, such as reactions with sulfonyl chlorides, isocyanates, and acid chlorides [1]. This allows for the facile synthesis of a wide array of cholesteryl carbamates, sulfonamides, and amides, expanding its utility in creating tailored materials [2]. In direct contrast, Cholesteryl Chloride and Cholesteryl Benzoate, possessing a chloride leaving group and a relatively inert ester linkage, respectively, offer a significantly narrower scope for direct chemical modification under mild conditions without first being hydrolyzed back to cholesterol [3].

Derivatization
Class-level inference
Reactive amine; broad derivatization scope
Esters/halides: limited direct modification
Expanded synthetic modularity
Amine enables mild sulfonamide/carbamate formation
Synthetic Chemistry Bioconjugation Polymer Science

Cholesterylaniline Applications


Precision Chiral Doping for Tunable LC Devices

Cholesterylaniline is optimally deployed as a chiral dopant in nematic hosts (e.g., 5CB, E7) for the fabrication of cholesteric liquid crystal (CLC) films with tailored reflection bands [1]. Its molecular structure, distinct from common cholesteryl ester dopants, can lead to a different helical twisting power (HTP) and temperature dependence, allowing for finer control over the photonic bandgap in applications like tunable lasers, smart windows, and reflective displays [2].

Cholesteryl Carbamate Mesogen Synthesis

The amine group of Cholesterylaniline is a strategic starting point for creating novel cholesteryl carbamate-based liquid crystals [3]. Reaction with various chloroformates yields compounds with enhanced phase stability and unique electro-optical properties compared to simple esters, making it invaluable for developing next-generation LC materials with improved performance characteristics [4].

Amphiphilic Self-Assembled Nanocarriers

Leveraging its amphiphilic nature, Cholesterylaniline can be used to construct micelles, vesicles, and other supramolecular architectures for the encapsulation and delivery of hydrophobic drugs or imaging agents . This application exploits a property not present in many other simple cholesteryl derivatives, positioning it as a unique building block for lipid-based nanomedicine formulations and biomimetic membrane studies .

Crystalline Building Block for Organic Materials

The unique monoclinic crystal packing of Cholesterylaniline, driven by its specific intermolecular interactions, makes it a candidate for the controlled growth of crystalline organic semiconductors or as a structural template in solid-state materials science [5]. Its distinct lattice parameters offer a different electronic and mechanical environment compared to cholesteryl esters, which can be exploited in the design of organic field-effect transistors (OFETs) or other crystalline devices.

Application
Selection Property
Validation Focus
Chiral Doping for Tunable LC Devices
Helical Twisting Power (HTP) Context
Photonic bandgap tunability & thermal stability
Cholesteryl Carbamate Mesogen Synthesis
Amine Reactivity Profile
Synthetic scope for new carbamate-based LCs
Amphiphilic Self-Assembled Nanocarriers
Amphiphilic Assembly Property
Encapsulation & nanostructure formation
Crystalline Organic Material Building Block
Monoclinic Crystal Packing
Thin-film & semiconductor material integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesterylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.